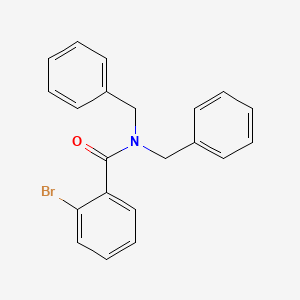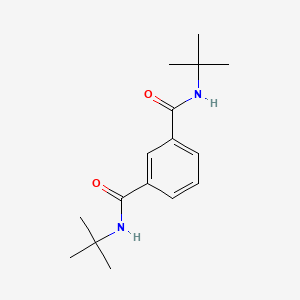
N-(2-fluorophenyl)-2-iodobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-fluorophenyl)-2-iodobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorophenyl group and an iodobenzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-iodobenzamide typically involves the reaction of 2-fluoroaniline with 2-iodobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
化学反応の分析
Types of Reactions
N-(2-fluorophenyl)-2-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a boronic acid derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .
科学的研究の応用
N-(2-fluorophenyl)-2-iodobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Material Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and specific electronic characteristics.
Biological Studies: It serves as a probe in biological studies to investigate the interactions between small molecules and biological targets.
作用機序
The mechanism of action of N-(2-fluorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes, while the iodobenzamide moiety interacts with target proteins or enzymes. This interaction can modulate the activity of the target, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-(2-fluorophenyl)-2-chlorobenzamide
- N-(2-fluorophenyl)-2-bromobenzamide
- N-(2-fluorophenyl)-2-methylbenzamide
Uniqueness
N-(2-fluorophenyl)-2-iodobenzamide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its chloro, bromo, and methyl analogs. The iodine atom’s larger size and higher polarizability make it more reactive in substitution and coupling reactions, providing access to a wider range of derivatives .
特性
分子式 |
C13H9FINO |
|---|---|
分子量 |
341.12 g/mol |
IUPAC名 |
N-(2-fluorophenyl)-2-iodobenzamide |
InChI |
InChI=1S/C13H9FINO/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,(H,16,17) |
InChIキー |
MHOQTXYSLLYEFK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2F)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chlorophenoxy)-2-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]propanamide](/img/structure/B14960630.png)

![4-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B14960641.png)
![N-(2-ethylphenyl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B14960642.png)
![4-(acetylamino)-5-chloro-2-methoxy-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14960655.png)






![N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B14960724.png)

